molecular formula C5H5BrClN3 B2862678 3-Bromo-6-chloro-2-hydrazinylpyridine CAS No. 1626336-59-1

3-Bromo-6-chloro-2-hydrazinylpyridine

Cat. No.: B2862678
CAS No.: 1626336-59-1
M. Wt: 222.47
InChI Key: UDHSAXQJCPQKGM-UHFFFAOYSA-N
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Description

3-Bromo-6-chloro-2-hydrazinylpyridine is a chemical compound with the molecular formula C5H5BrClN3 . It is used in pharmaceutical testing and has a molecular weight of 222.47 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H5BrClN3/c6-3-1-2-4(7)9-5(3)10-8/h1-2H,8H2,(H,9,10) and the InChI key is UDHSAXQJCPQKGM-UHFFFAOYSA-N . The molecular structure of the compound has been optimized using both DFT and HF methods .


Physical and Chemical Properties Analysis

This compound is a powder that is stored at a temperature of 4 degrees Celsius . It has a molecular weight of 222.47 and a density of 1.8±0.1 g/cm3 .

Scientific Research Applications

Halogen-rich Intermediates for Chemical Synthesis

Compounds such as 3-Bromo-6-chloro-2-hydrazinylpyridine serve as valuable building blocks in medicinal chemistry research due to their rich halogen content. For example, the synthesis of unique halogen-rich pyridines, like 5-bromo-2-chloro-4-fluoro-3-iodopyridine, using halogen dance reactions, demonstrates the potential for creating diverse pentasubstituted pyridines with functionalities suitable for further chemical manipulations. These compounds are of interest in the development of new pharmaceuticals and materials due to their unique structural properties (Wu et al., 2022).

Electrocatalysis and Reduction Reactions

Another significant application of halogenated pyridines involves electrocatalysis and reduction reactions. For instance, the electrochemical reduction of halogenated pyridines in the presence of CO2 has been investigated for the synthesis of valuable organic compounds. Such studies highlight the feasibility of electrosynthesizing compounds like 6-aminonicotinic acid under mild conditions, demonstrating the utility of these halogenated pyridines in green chemistry and sustainable synthesis processes (Gennaro et al., 2004).

Ligand Design for Organometallic Chemistry

In organometallic chemistry, halogenated pyridines are instrumental in the design of ligands for metal complexes. These ligands are crucial for developing new catalytic systems and studying the fundamental aspects of metal-ligand interactions. The synthesis and crystal structure analysis of compounds like (E)2-(3′-Bromo-5′-chloro-salicylidene amino)-4-methyl Pyridine underline the importance of these molecules in creating complex structures with potential applications in catalysis, material science, and as probes in biochemistry (Wang et al., 2008).

Advanced Material Synthesis

Furthermore, these compounds play a role in the development of advanced materials. The preparation and characterization of cyclometalated complexes of Iridium(III) with functionalized 2,2‘-bipyridines, for example, showcase the application of halogenated pyridines in synthesizing materials with unique photophysical properties and redox behavior. Such materials are of interest for their potential use in organic light-emitting diodes (OLEDs), photovoltaic cells, and as sensors (Neve et al., 1999).

Safety and Hazards

The safety information for 3-Bromo-6-chloro-2-hydrazinylpyridine includes several hazard statements such as H302, H312, H315, H319, H332, H335, H351, and H361 . Precautionary measures include P201, P202, P261, P264, P270, P271, P280, P281, P301+P312, P302+P352, P304+P340, P305+P351+P338, P308+P313, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Properties

IUPAC Name

(3-bromo-6-chloropyridin-2-yl)hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrClN3/c6-3-1-2-4(7)9-5(3)10-8/h1-2H,8H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDHSAXQJCPQKGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Br)NN)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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